Edoxaban is a direct, highly selective, reversible inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. [] Edoxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC). [, , , , , ] In scientific research, Edoxaban serves as a valuable tool for studying the coagulation cascade, investigating the role of FXa in various physiological and pathological processes, and developing new therapeutic strategies for thromboembolic disorders.
Edoxaban exerts its anticoagulant effect by selectively and reversibly inhibiting factor Xa (FXa). [, , ] FXa is a crucial enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. [] By inhibiting FXa, Edoxaban prevents thrombin generation and subsequent fibrin formation, ultimately hindering the formation of blood clots. [] Unlike vitamin K antagonists, which indirectly inhibit FXa by interfering with vitamin K-dependent clotting factor synthesis in the liver, Edoxaban directly inhibits FXa activity. [, ]
The provided papers primarily discuss the applications of Edoxaban in clinical settings, particularly for stroke prevention in patients with atrial fibrillation [, , , , , , , , , , , , , ] and treatment of venous thromboembolism. [, , ] Edoxaban has shown efficacy and safety profiles comparable to or even exceeding those of vitamin K antagonists (VKAs), with potentially lower bleeding risks, especially in specific patient populations. [, , , , , , , , , , , , , , ] Research also explores its use in treating leaflet thrombosis after transcatheter aortic valve replacement (TAVR) [, ], managing acute bleeding during treatment with other FXa inhibitors, [] and investigating its potential antitumor effects in colorectal cancer. []
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: